molecular formula C14H14IN5O6S B155189 methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate CAS No. 144550-06-1

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Cat. No. B155189
M. Wt: 507.26 g/mol
InChI Key: VWGAYSCWLXQJBQ-UHFFFAOYSA-N
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Patent
US05936085

Procedure details

5.09 g of sodium tert-butylate was added to a suspension of 3.69 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 100 ml of DMA at room temperature. After cooling to 3-7° C., a solution of 5.64 g of diphenyl carbonate and 50 ml of DMA was added dropwise, to form a reaction mixture. The reaction mixture was then stirred at that temperature for 15 minutes. The reaction mixture was then added dropwise to a solution of 8.85 g of methyl 2-aminosulfonyl-4-iodobenzoate and 50 ml of DMA at 3-7° C., to form a resulting mixture which was stirred at 3° C. for 1 hour and at room temperature for 2 hours. The volatile components were then distilled off under reduced pressure. The residue was dissolved in 250 ml of water and acidified with concentrated hydrochloric acid (pH=2-3) whereby the crude product separated out. The crude product which separated out was washed with methanol and diisopropyl ether. After drying, 8.4 g of the desired product (purity>92%) was obtained.
[Compound]
Name
sodium tert-butylate
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.85 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([CH3:10])[N:3]=1.[C:11](=O)(OC1C=CC=CC=1)[O:12]C1C=CC=CC=1.[NH2:27][S:28]([C:31]1[CH:40]=[C:39]([I:41])[CH:38]=[CH:37][C:32]=1[C:33]([O:35][CH3:36])=[O:34])(=[O:30])=[O:29]>CC(N(C)C)=O>[CH3:9][O:8][C:6]1[N:5]=[C:4]([CH3:10])[N:3]=[C:2]([NH:1][C:11]([NH:27][S:28]([C:31]2[CH:40]=[C:39]([I:41])[CH:38]=[CH:37][C:32]=2[C:33]([O:35][CH3:36])=[O:34])(=[O:30])=[O:29])=[O:12])[N:7]=1

Inputs

Step One
Name
sodium tert-butylate
Quantity
5.09 g
Type
reactant
Smiles
Name
Quantity
3.69 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
8.85 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 2) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at that temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
CUSTOM
Type
CUSTOM
Details
to form a resulting mixture which
STIRRING
Type
STIRRING
Details
was stirred at 3° C. for 1 hour and at room temperature for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The volatile components were then distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 250 ml of water
CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The crude product which separated out
WASH
Type
WASH
Details
was washed with methanol and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936085

Procedure details

5.09 g of sodium tert-butylate was added to a suspension of 3.69 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 100 ml of DMA at room temperature. After cooling to 3-7° C., a solution of 5.64 g of diphenyl carbonate and 50 ml of DMA was added dropwise, to form a reaction mixture. The reaction mixture was then stirred at that temperature for 15 minutes. The reaction mixture was then added dropwise to a solution of 8.85 g of methyl 2-aminosulfonyl-4-iodobenzoate and 50 ml of DMA at 3-7° C., to form a resulting mixture which was stirred at 3° C. for 1 hour and at room temperature for 2 hours. The volatile components were then distilled off under reduced pressure. The residue was dissolved in 250 ml of water and acidified with concentrated hydrochloric acid (pH=2-3) whereby the crude product separated out. The crude product which separated out was washed with methanol and diisopropyl ether. After drying, 8.4 g of the desired product (purity>92%) was obtained.
[Compound]
Name
sodium tert-butylate
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.85 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([CH3:10])[N:3]=1.[C:11](=O)(OC1C=CC=CC=1)[O:12]C1C=CC=CC=1.[NH2:27][S:28]([C:31]1[CH:40]=[C:39]([I:41])[CH:38]=[CH:37][C:32]=1[C:33]([O:35][CH3:36])=[O:34])(=[O:30])=[O:29]>CC(N(C)C)=O>[CH3:9][O:8][C:6]1[N:5]=[C:4]([CH3:10])[N:3]=[C:2]([NH:1][C:11]([NH:27][S:28]([C:31]2[CH:40]=[C:39]([I:41])[CH:38]=[CH:37][C:32]=2[C:33]([O:35][CH3:36])=[O:34])(=[O:30])=[O:29])=[O:12])[N:7]=1

Inputs

Step One
Name
sodium tert-butylate
Quantity
5.09 g
Type
reactant
Smiles
Name
Quantity
3.69 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
8.85 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 2) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at that temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
CUSTOM
Type
CUSTOM
Details
to form a resulting mixture which
STIRRING
Type
STIRRING
Details
was stirred at 3° C. for 1 hour and at room temperature for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The volatile components were then distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 250 ml of water
CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The crude product which separated out
WASH
Type
WASH
Details
was washed with methanol and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.